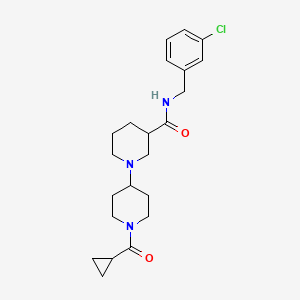![molecular formula C16H26N4O B6025688 6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, commonly known as DMXAA, is a small molecule that has shown promising results in pre-clinical studies as an anti-cancer agent. DMXAA was first discovered in the 1980s, and since then, it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a part of the innate immune system. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which in turn activate the immune system and lead to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA is that it has shown potent anti-cancer activity in pre-clinical studies. However, DMXAA has also been shown to have limited efficacy in clinical trials, which may be due to its short half-life and poor pharmacokinetic properties. Additionally, DMXAA can be toxic at high doses, which limits its clinical application.
Orientations Futures
Despite the limitations of DMXAA, there are several future directions for research. One area of research is focused on improving the pharmacokinetic properties of DMXAA, such as increasing its half-life and reducing toxicity. Another area of research is focused on identifying biomarkers that can predict response to DMXAA, which can help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research to identify combination therapies that can enhance the anti-cancer activity of DMXAA.
Méthodes De Synthèse
The synthesis of DMXAA involves several steps, including the reaction of 2-amino-5-nitropyridine with ethyl acrylate, followed by reduction and cyclization to form 5-amino-2-(2-methyl-1-piperidinyl)pyridine-3,6-dicarboxylic acid. This compound is then reacted with dimethylformamide dimethyl acetal to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-cancer properties. Pre-clinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to tumor cell death.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-19(2)15-8-7-13(12-18-15)16(21)17-10-9-14-6-4-5-11-20(14)3/h7-8,12,14H,4-6,9-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGQQFGZANSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6025612.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B6025635.png)
![tert-butyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B6025649.png)
![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![1-(3-chlorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6025689.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)
![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)
